molecular formula C16H18BrNO5S B8301958 5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate

5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate

Cat. No. B8301958
M. Wt: 416.3 g/mol
InChI Key: CZOXEBYICXUWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate is a useful research compound. Its molecular formula is C16H18BrNO5S and its molecular weight is 416.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate

Molecular Formula

C16H18BrNO5S

Molecular Weight

416.3 g/mol

IUPAC Name

[5-bromo-8-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-2-yl] methanesulfonate

InChI

InChI=1S/C16H18BrNO5S/c1-16(2,3)22-15(19)18-14-8-7-13(17)11-6-5-10(9-12(11)14)23-24(4,20)21/h5-9H,1-4H3,(H,18,19)

InChI Key

CZOXEBYICXUWLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=C(C=C1)Br)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Step B, (2.05 g, 6.08 mmol) in acetic acid (50 mL) was added N-bromosuccinimide (1.14 g, 6.38 mmol) in one portion. The reaction mixture was stirred at ambient temperature for 2 hrs, then H2O (100 mL) and CH2Cl2 (100 mL) were added and the resulting mixture was cooled to 0° C. The aqueous layer was adjusted to pH of about 7 by addition of 10 N aqueous NaOH and the organic layer was extracted. The aqueous phase was extracted with a further portion of CH2Cl2 (100 mL), and the combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was triturated with 1:1 hexane-EtOAc to provide the titled product as a grey solid.
Name
product
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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